2-Chloro-5-(difluoromethyl)-3-methoxypyridine
CAS No.:
Cat. No.: VC17381377
Molecular Formula: C7H6ClF2NO
Molecular Weight: 193.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClF2NO |
|---|---|
| Molecular Weight | 193.58 g/mol |
| IUPAC Name | 2-chloro-5-(difluoromethyl)-3-methoxypyridine |
| Standard InChI | InChI=1S/C7H6ClF2NO/c1-12-5-2-4(7(9)10)3-11-6(5)8/h2-3,7H,1H3 |
| Standard InChI Key | HPJHGBSHZMWVAG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(N=CC(=C1)C(F)F)Cl |
Introduction
2-Chloro-5-(difluoromethyl)-3-methoxypyridine is an organic compound featuring a pyridine ring with a chlorine atom, a difluoromethyl group, and a methoxy group attached at specific positions. Its molecular formula is C7H6ClF2NO, and it has a molecular weight of approximately 193.58 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Synthesis Methods
While specific synthesis methods for 2-Chloro-5-(difluoromethyl)-3-methoxypyridine are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from simpler pyridine derivatives. These methods typically include halogenation, methoxylation, and difluoromethylation steps, which require careful control of reaction conditions to achieve the desired substitution pattern.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-4-methoxypyridine | Chloro and methoxy groups | Lacks the difluoromethyl substituent |
| 2-Chloro-5-fluoropyridine | Chloro and fluoro groups | Contains a fluorine atom instead of difluoromethyl |
| 2-Chloro-5-trifluoromethylpyridine | Chloro and trifluoromethyl groups | More fluorinated than the target compound |
| 3-Difluoromethyl-4-methoxypyridine | Difluoromethyl and methoxy groups | Different position of substituents |
The unique combination of substituents in 2-Chloro-5-(difluoromethyl)-3-methoxypyridine may influence its reactivity and biological activity compared to these similar compounds.
Future Research Directions
Future studies should focus on elucidating the pharmacological properties of 2-Chloro-5-(difluoromethyl)-3-methoxypyridine, including its potential therapeutic effects or toxicity profiles. This could involve in vitro and in vivo assessments to understand its interactions with biological targets and its bioavailability. Additionally, exploring its role in various chemical reactions, such as cross-coupling reactions, could provide insights into its utility in pharmaceutical synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume